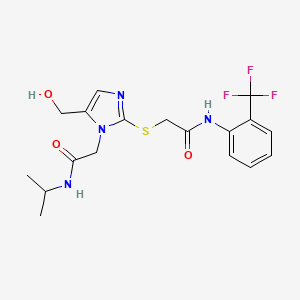
2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a hydroxymethyl group and a thioacetamide group. The molecule also contains an isopropylamino group and a trifluoromethylphenyl group.
Synthesis Analysis
While I couldn’t find a specific synthesis for this compound, similar compounds are often synthesized via condensation reactions1. For instance, 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles can be synthesized in good to excellent yields by the condensation of diamines or amino(thio)phenols with in situ generated CF3CN1.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of the trifluoromethyl group could introduce a significant amount of electron-withdrawing character, which could affect the reactivity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the isopropylamino group, and the trifluoromethylphenyl group. The imidazole ring is a common motif in many biologically active compounds and can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability.Scientific Research Applications
Organic Synthesis and Characterization
Organic synthesis techniques have been applied to create novel compounds related to the specified chemical structure. Studies have focused on synthesizing derivatives with potential for various biological applications, employing techniques such as NMR, IR, and elemental analysis for characterization. For example, the synthesis of novel oxadiazole and thiadiazole derivatives has been reported, showcasing the versatility of these compounds in organic chemistry (Li Ying-jun, 2012) (P. Yu et al., 2014).
Antimicrobial Activity
Several studies have synthesized derivatives of the mentioned compound structure to test their antimicrobial properties. These compounds have shown significant activity against various bacterial strains, indicating their potential as antimicrobial agents. Notably, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and benzimidazole have been evaluated for their antibacterial efficacy, showcasing the broad applicability of these compounds in developing new antibacterial agents (K. Ramalingam et al., 2019).
Development of Fluorescent Probes
Research has also explored the use of related compounds in the development of fluorescent probes, particularly for the detection of ions such as mercury. This application underscores the chemical versatility and functional utility of these compounds in environmental monitoring and analytical chemistry (N. Shao et al., 2011).
Antioxidant Activity
The antioxidant properties of pyrazole-acetamide derivatives have been studied, revealing that these compounds exhibit significant antioxidant activity. This research opens up new avenues for the application of these compounds in fields related to oxidative stress and its biological implications (K. Chkirate et al., 2019).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.
Future Directions
The potential applications of this compound would likely depend on its biological activity. It could be interesting to investigate its interactions with various biological targets, given the presence of the imidazole ring and other functional groups.
Please note that this is a general analysis based on the structural features of the compound and similar compounds. For a more accurate and detailed analysis, specific experimental data would be needed.
properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3S/c1-11(2)23-15(27)8-25-12(9-26)7-22-17(25)29-10-16(28)24-14-6-4-3-5-13(14)18(19,20)21/h3-7,11,26H,8-10H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZCAUFANYXCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

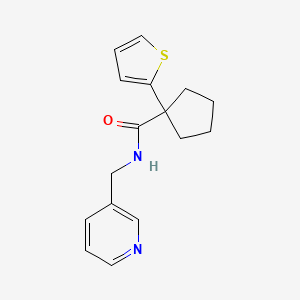
![(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2429518.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2429521.png)
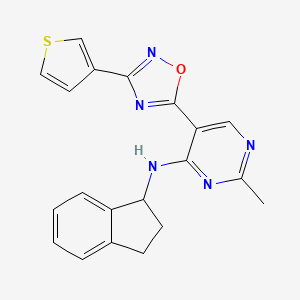
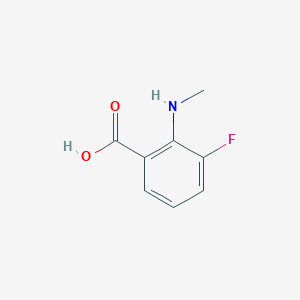
![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B2429525.png)
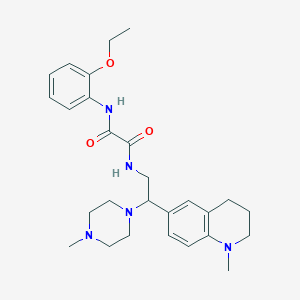
![Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B2429528.png)
![N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2429529.png)
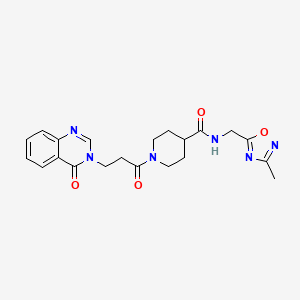
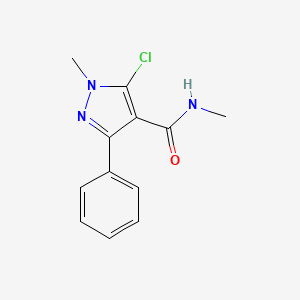
![2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2429538.png)
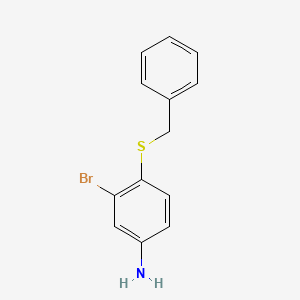
![2-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2429540.png)